molecular formula C7H12N2O2 B1314034 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 363191-14-4

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B1314034
CAS No.: 363191-14-4
M. Wt: 156.18 g/mol
InChI Key: IUCABINPROMHPV-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid (CAS RN: 363191-14-4) is a carboxylic acid derivative of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold, a structure known for its high nucleophilicity and utility as a catalyst and reagent in polymerization and organic synthesis . This compound serves as a key synthetic intermediate and building block in advanced chemical research. Its primary documented use is in the synthesis of this compound bis(methylbromide), which readily undergoes conversion with the elimination of hydrogen bromide to form the corresponding quaternary betaine . This reactivity highlights its value in constructing complex heterocyclic systems and quaternary ammonium compounds. Researchers utilize this and related DABCO derivatives for their fungicidal properties, which have been demonstrated to exhibit low cytotoxicity to mammalian cells, making them interesting candidates for the development of bioactive materials . As a functionalized DABCO, it provides a rigid, bicyclic framework with a handle for further chemical modification via its carboxylic acid group, offering a versatile template for drug discovery, materials science, and catalysis. This product is intended for research and laboratory use only.

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCABINPROMHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498824
Record name 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363191-14-4
Record name 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Functionalization of DABCO

The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is commonly synthesized via catalytic methods involving diethanolamine and ethylenediamine over acidic silica-alumina catalysts at elevated temperatures (575–900 °F). This method, while efficient for DABCO, requires modification to introduce the carboxylic acid moiety at the 2-position.

Carboxylation Strategies

The carboxylic acid group can be introduced by selective oxidation or by ring functionalization of DABCO derivatives. However, direct carboxylation of DABCO is challenging due to steric hindrance and the basicity of the nitrogen atoms.

Specific Preparation Methods of 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic Acid

Synthesis via Co-crystallization and Salt Formation

Research indicates that co-crystallization of DABCO with carboxylic acids can yield salts and derivatives that serve as intermediates or purification steps in the preparation of carboxylated DABCO compounds. For example, co-crystallization with 4-nitrobenzoic acid in ethanol-water mixtures produces crystalline salts, demonstrating the interaction between the bicyclic amine and carboxyl groups.

  • Procedure Summary : DABCO and 4-nitrobenzoic acid are mixed in ethanol/water (3:1), heated at 350 K for 2 hours, then allowed to evaporate slowly to form crystals over 4 days.

  • Significance : This method highlights the role of solvent and stoichiometry in controlling the formation of carboxylated derivatives or salts, which can be precursors to the target acid.

Catalytic Synthesis Using Zeolites and Solid Acid Catalysts

Alkylated derivatives of DABCO, including carboxylated analogs, have been synthesized using zeolite catalysts such as ZSM-5, which provide shape-selective environments facilitating ring closure and functionalization. Although this study focused on alkyl derivatives, the methodology is adaptable for carboxylation by employing appropriate carboxyl-containing precursors.

  • Catalyst : ZSM-5 zeolite with Si/Al ratio ~120.

  • Reaction Conditions : Reaction of C-alkyl piperazines with ethylenediamine over ZSM-5 at controlled temperatures.

  • Outcome : Formation of 2-substituted 1,4-diazabicyclo[2.2.2]octanes, indicating potential for carboxyl group introduction via similar catalytic pathways.

Solvothermal Synthesis and Crystal Growth

Solvothermal methods have been employed to prepare DABCO-based compounds with various functional groups, including carboxylates, by reacting DABCO with metal halides and organic acids in solvents like ethylene glycol under controlled temperature and pressure. These methods allow for the formation of crystalline materials suitable for structural characterization and potential isolation of carboxylated derivatives.

  • Typical Conditions : Heating mixtures at 140 °C for several days in sealed autoclaves.

  • Advantages : High purity crystalline products, controlled morphology, and potential for scale-up.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Catalyst/Medium Yield/Outcome Notes
Acidic Silica-Alumina Catalyzed Synthesis Diethanolamine + Ethylenediamine, 575–900 °F Acidic silica-alumina High yield of DABCO (precursor) Base method for DABCO; needs further steps for carboxylation
Co-crystallization with Carboxylic Acids DABCO + 4-nitrobenzoic acid, EtOH/H2O, 350 K Solvent system Crystalline salts formed Useful for salt intermediates and purification
Zeolite-Catalyzed Alkylation C-alkyl piperazines + Ethylenediamine, ZSM-5 ZSM-5 zeolite Formation of 2-alkyl DABCO derivatives Potential for carboxylation adaptation
Solvothermal Synthesis DABCO + metal halides + solvents, 140 °C, 5 days Autoclave, ethylene glycol Crystalline products, ~70% yield Enables crystal growth and functionalization

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through various methods:

  • Carboxylation of DABCO : The primary method involves the reaction of DABCO with carboxylating agents under controlled conditions using solvents like dichloromethane.
  • Industrial Production : Large-scale synthesis employs continuous flow reactors and advanced purification techniques to optimize yield and purity.

Organic Synthesis

DABCO-2-carboxylic acid serves as a catalyst in numerous organic transformations:

  • Nucleophilic Substitution Reactions : Its strong nucleophilic nature allows it to participate effectively in nucleophilic substitutions, forming alkylated or acylated derivatives.
  • Cycloaddition Reactions : It acts as a catalyst for cycloaddition processes, facilitating the formation of complex cyclic structures.
  • Functional Group Transformations : The compound is involved in the protection and deprotection of functional groups and the formation of carbon–carbon bonds.

Organocatalysis

DABCO has gained recognition as an efficient organocatalyst due to its non-toxicity and ease of handling:

  • Selectivity and Efficiency : It exhibits a high degree of selectivity in catalyzing reactions such as cycloadditions, couplings, and rearrangements.
  • Environmental Benefits : Its utilization minimizes the need for harsh conditions or toxic reagents, aligning with green chemistry principles.

Biochemical Applications

The compound's biochemical properties have led to its exploration in various biological contexts:

  • Enzyme Interaction : DABCO can modulate enzyme activities by forming covalent bonds with electrophilic centers on biomolecules, influencing cellular processes such as metabolism and signaling pathways.
  • Pharmacological Implications : Its interactions with biological macromolecules have potential implications in drug design and development.

Case Study 1: Catalytic Activity in Organic Reactions

A study demonstrated that DABCO effectively catalyzes the formation of heterocycles through nucleophilic substitution reactions. The results indicated that DABCO could facilitate the synthesis of piperazine derivatives under mild conditions, showcasing its utility in pharmaceutical chemistry .

Case Study 2: Role in Solvothermal Reactions

Research highlighted DABCO's role as a ligand in solvothermal reactions, enhancing product yields and selectivity. This application underscores its versatility beyond traditional catalytic roles .

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid involves its role as a strong nucleophile and base. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved in its reactions often include nucleophilic attack, cycloaddition, and redox processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Structure and Reactivity : Unlike the carboxylic acid derivative, DABCO lacks the carboxyl group, making it less polar but more basic. DABCO is widely used as a catalyst in organic reactions (e.g., Baylis-Hillman reactions) and as a ligand in MOFs .
  • MOF Applications : DABCO-based MOFs (e.g., Zn₂-BDC₂-DABCO) achieve hydrogen storage capacities of 52.5 g/L , comparable to the carboxylic acid derivative’s MOFs (~51.9–52.5 g/L) . However, DABCO’s lower cost (0.12 €/kg vs. higher costs for carboxylated derivatives) makes it industrially favorable .
  • Stability : DABCO lacks the carboxyl group’s hydrogen-bonding capacity, reducing its utility in co-crystal formation compared to the carboxylic acid analog .

Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (CAS 711-02-4)

  • Structure : This compound replaces the diaza groups with carbon atoms but retains the bicyclic scaffold and dual carboxyl groups.
  • Applications : Used in MOFs and catalysis, similar to the diazabicyclo derivative. However, the absence of nitrogen atoms reduces its electronic versatility and coordination capability with metal clusters .
  • Synthesis : Requires harsh conditions (e.g., 210°C, 104192 Torr) compared to milder methods for diazabicyclo derivatives .

1,4-Diazabicyclo[3.2.2]nonane Derivatives

  • Structure : Larger bicyclic systems with extended ring sizes.

Performance in Metal-Organic Frameworks (MOFs)

The carboxylic acid derivative enhances MOF stability and hydrogen storage efficiency due to its polar carboxyl group and hydrogen-bonding capacity. Key comparisons include:

MOF Composition H₂ Storage (g/L) Cost (€/kg) Stability Note
Zn₂-BDC₂-1,4dAzbCy (WARFAY01) 52.5 0.12 High stability with Zn clusters
CuZn-BDC₂-1,4dAzbCy (WARFIG) 52.5 N/A Mixed-metal synergy
Fe₂-BDC₂-1,4dAzbCy (XIVVEF) 51.6 N/A Moderate acid resistance
DABCO-based Zn₂-BDC₂ (Control) 52.5 0.12 Lower hydrogen-bonding capacity

The carboxylic acid derivative’s MOFs show comparable storage to DABCO-based frameworks but excel in structural stability due to stronger ligand-metal coordination .

Co-Crystal Engineering and Hydrogen Bonding

The carboxylic acid group enables robust supramolecular interactions. For example:

  • Co-crystal with trans,trans-hexa-2,4-dienedioic acid : Forms a 1D chain via O–H⋯N hydrogen bonds (bond length: ~2.7 Å) and a 2D framework through C–H⋯O interactions .
  • Comparison with 4,4′-bipyridine co-crystals : The diazabicyclo derivative’s rigid scaffold produces more ordered frameworks than flexible bipyridine systems .

Physicochemical Properties vs. Quinuclidines (4-Deaza Analogs)

Quinuclidines, which lack one nitrogen atom in the bicyclic system, exhibit:

  • Lower Basicity : pKa ~3.5 vs. ~8.5 for diazabicyclo derivatives due to reduced electron density .
  • Reduced Solubility: The carboxylic acid derivative’s polarity enhances aqueous solubility compared to non-polar quinuclidines .

Biological Activity

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid (DBC) is an organic compound that has gained attention in recent years due to its unique structural features and potential biological activities. This article explores the biological activity of DBC, including its interactions with biological macromolecules, pharmacological implications, and relevant case studies.

Structural Characteristics

DBC is characterized by a bicyclic diamine structure with a carboxylic acid functional group. Its molecular formula is C10_{10}H14_{14}N2_2O2_2, and it contains two nitrogen atoms positioned at the 1 and 4 positions of the bicyclic framework. This structure not only imparts chelating properties but also allows DBC to mimic certain biological molecules, enhancing its interaction with various biological targets.

Interaction with Biological Macromolecules

Research indicates that DBC can interact with proteins and nucleic acids, modulating enzymatic activities and influencing metabolic pathways. Specifically, studies have shown that DBC can inhibit transglutaminases, which are enzymes involved in various physiological processes including blood coagulation and cell signaling . The ability of DBC to form stable complexes with metal ions further enhances its potential as a therapeutic agent.

Pharmacological Implications

The pharmacological profile of DBC suggests several potential applications:

  • Enzyme Inhibition : DBC's structural features allow it to act as a competitive inhibitor for certain enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is critical.
  • Drug Development : Its derivatives have been explored for drug development due to their ability to interact with specific receptors and enzymes .

Case Studies

Several studies have highlighted the biological activity of DBC:

  • Transglutaminase Inhibition : A study demonstrated that derivatives of DBC effectively inhibit transglutaminases, suggesting potential use in treating conditions like atherosclerosis where these enzymes play a critical role .
  • Metal Complexation : Research on metal-organic frameworks (MOFs) incorporating DBC revealed enhanced gas adsorption properties, indicating its potential utility in environmental applications and catalysis .
  • Synthesis of Piperazines : DBC has been used as a precursor for synthesizing 1-alkyl-4-(2-phenoxyethyl)piperazines, showcasing its versatility in organic synthesis and potential pharmacological applications .

Data Tables

The following table summarizes key properties and biological activities associated with DBC:

Property/ActivityDetails
Molecular FormulaC10_{10}H14_{14}N2_2O2_2
SolubilityHighly soluble (up to 330 mg/ml)
Log P (partition coefficient)0.23 (indicating moderate lipophilicity)
Enzyme InhibitionEffective against transglutaminases
Chelating AbilityBinds metal ions
ApplicationsDrug development, catalysis, environmental science

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid

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